N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a pyrroloquinoline ring, and a sulfonamide group . Indole is a significant heterocyclic system in natural products and drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different part of the molecule. For example, the indole ring could be formed using Fischer indole synthesis or other methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the pyrroloquinoline ring system adds further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the indole ring might be susceptible to electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could influence its solubility in water .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Routes and Reactions : Studies have focused on developing synthetic routes for creating compounds within the pyrrolo[3,2,1-ij]quinoline and related chemical families. For instance, Kappe et al. (2003) detailed methods for cyclizing 2-methyl-3H-indoles with ethyl malonate to form derivatives like 4-hydroxy-11H-benzo[b]pyrano[3,2-f]indolizin-2,5-diones, demonstrating the versatility of these compounds for chemical synthesis (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).
Antibacterial Applications : Ishikawa et al. (1990) synthesized a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, highlighting their potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Antitubercular Activity : Ukrainets, Tkach, & Grinevich (2008) reported on the synthesis of hetarylamides from ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, conducting a comparative analysis of their antitubercular activities. This study illustrates the potential of these compounds in treating tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).
Diuretic Properties : Research has explored the diuretic activities of quinoline derivatives. Ukrainets et al. (2013) synthesized 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, finding substantial increases in diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-24-8-6-14-10-15(2-4-19(14)24)20(26)13-23-30(28,29)18-11-16-3-5-21(27)25-9-7-17(12-18)22(16)25/h2,4,6,8,10-12,20,23,26H,3,5,7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKGPXPSZGSSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.